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molecular formula C11H26N2 B8617458 N-hexyl-N',N'-dimethylpropane-1,3-diamine

N-hexyl-N',N'-dimethylpropane-1,3-diamine

Cat. No. B8617458
M. Wt: 186.34 g/mol
InChI Key: WXAORWPZPLCJIP-UHFFFAOYSA-N
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Patent
US08865675B2

Procedure details

A solution of n-capronaldehyde (3.79 g, 37.8 mmol) and N,N-dimethylpropane-1,3-diamine (5 mL, 39.7 mmol) in anhydrous methanol (140 mL) was stirred at room temperature for 3 hours. To this solution was added slowly sodium borohydride (2.15 g, 56.8 mmol) over 5 minutes. The solution was stirred for 30 minutes then quenched with 1M NaOH (75 mL), diluted with water (125 mL) and extracted with ethyl acetate (3×150 mL). The combined ethyl acetate extracts were dried on magnesium sulfate, filtered and concentrated in vacuo to dryness. The residue was purified by column chromatography (gradient: 100% DCM to 10% MeOH in DCM with 1% NH4OH) to afford the title compound as a pale yellow oil (3.79 g, 54%).
Quantity
3.79 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
2.15 g
Type
reactant
Reaction Step Two
Yield
54%

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][CH2:5][CH:6]=O.[CH3:8][N:9]([CH3:14])[CH2:10][CH2:11][CH2:12][NH2:13].[BH4-].[Na+]>CO>[CH2:6]([NH:13][CH2:12][CH2:11][CH2:10][N:9]([CH3:14])[CH3:8])[CH2:5][CH2:4][CH2:3][CH2:2][CH3:1] |f:2.3|

Inputs

Step One
Name
Quantity
3.79 g
Type
reactant
Smiles
CCCCCC=O
Name
Quantity
5 mL
Type
reactant
Smiles
CN(CCCN)C
Name
Quantity
140 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
2.15 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
The solution was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched with 1M NaOH (75 mL)
ADDITION
Type
ADDITION
Details
diluted with water (125 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined ethyl acetate extracts were dried on magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (gradient: 100% DCM to 10% MeOH in DCM with 1% NH4OH)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(CCCCC)NCCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.79 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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